Cas no 89793-08-8 (6-Chloro-2,4-dimethyl-3-nitropyridine)

6-Chloro-2,4-dimethyl-3-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, nitro, and methyl functional groups. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing nitro and chloro groups enhances its utility in nucleophilic substitution reactions, while the methyl groups contribute to steric and electronic modulation. Its well-defined molecular framework allows for precise functionalization, making it valuable in the development of bioactive molecules. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications. Proper handling is advised due to its potential reactivity.
6-Chloro-2,4-dimethyl-3-nitropyridine structure
89793-08-8 structure
Product Name:6-Chloro-2,4-dimethyl-3-nitropyridine
CAS No:89793-08-8
MF:C7H7ClN2O2
MW:186.595680475235
MDL:MFCD12022592
CID:1088767
PubChem ID:12744506
Update Time:2025-06-08

6-Chloro-2,4-dimethyl-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2,4-dimethyl-3-nitropyridine
    • 6‐CHLORO‐2,4‐DIMETHYL‐3‐NITROPYRIDINE
    • AKOS006228704
    • DTXSID40508712
    • EN300-115095
    • CS-0223389
    • MFCD12022592
    • 89793-08-8
    • DB-383548
    • MDL: MFCD12022592
    • Inchi: 1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3
    • InChI Key: MZJLDJKORNDTNV-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=C(C(C)=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 186.0196052g/mol
  • Monoisotopic Mass: 186.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.7Ų

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6-Chloro-2,4-dimethyl-3-nitropyridine Related Literature

Additional information on 6-Chloro-2,4-dimethyl-3-nitropyridine

Introduction to 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS No: 89793-08-8)

6-Chloro-2,4-dimethyl-3-nitropyridine, with the chemical identifier CAS No. 89793-08-8, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic nitro compound has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and nitro substituents on the pyridine ring enhances its reactivity, allowing for further functionalization and modification to develop novel compounds with potential therapeutic applications.

The compound's structure, characterized by a pyridine core with methyl groups at positions 2 and 4 and a nitro group at position 3, alongside a chloro substituent at position 6, contributes to its unique chemical properties. These features make 6-Chloro-2,4-dimethyl-3-nitropyridine a promising candidate for further exploration in medicinal chemistry. Researchers have leveraged its reactivity to synthesize derivatives that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a surge in interest regarding nitropyridine derivatives due to their potential in drug discovery. The nitro group in 6-Chloro-2,4-dimethyl-3-nitropyridine can be selectively reduced to an amine, providing a pathway to introduce amine functionalities into the molecule. This transformation is particularly useful in the development of bioactive molecules that require amine groups for binding to biological targets. Additionally, the chloro substituent offers opportunities for further derivatization through nucleophilic aromatic substitution reactions, enabling the creation of structurally diverse compounds.

The pharmaceutical industry has been exploring the use of such intermediates in the development of new drugs. For instance, studies have shown that nitropyridine derivatives can serve as scaffolds for kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The structural flexibility of 6-Chloro-2,4-dimethyl-3-nitropyridine allows medicinal chemists to modify its core structure while retaining its desirable pharmacological properties. This adaptability has led to its incorporation into numerous drug discovery programs aimed at identifying novel therapeutic agents.

Agrochemical research has also benefited from the utility of 6-Chloro-2,4-dimethyl-3-nitropyridine. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. The compound's mode of action often involves disrupting enzyme function or inhibiting key biosynthetic pathways, leading to the development of effective crop protection agents. The versatility of this intermediate has made it a cornerstone in the synthesis of agrochemicals designed to enhance agricultural productivity while minimizing environmental impact.

The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine typically involves multi-step organic reactions that highlight its synthetic utility. Starting from commercially available precursors such as 2,4-dimethylpyridine, nitration followed by chlorination yields the desired product. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality material for their studies. The ease of synthesis makes this compound an attractive choice for both academic and industrial research laboratories.

In conclusion, 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS No: 89793-08-8) is a multifaceted compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic benefits. The ongoing research into nitropyridine derivatives underscores the importance of this compound in advancing drug discovery and developing innovative solutions for agricultural challenges. As scientific understanding continues to evolve, the role of such intermediates is expected to expand further, driving innovation across multiple scientific disciplines.

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